

Application Notes and Protocols for SPR741 in Preclinical Animal Models

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Compound of Interest

Compound Name: SPR41

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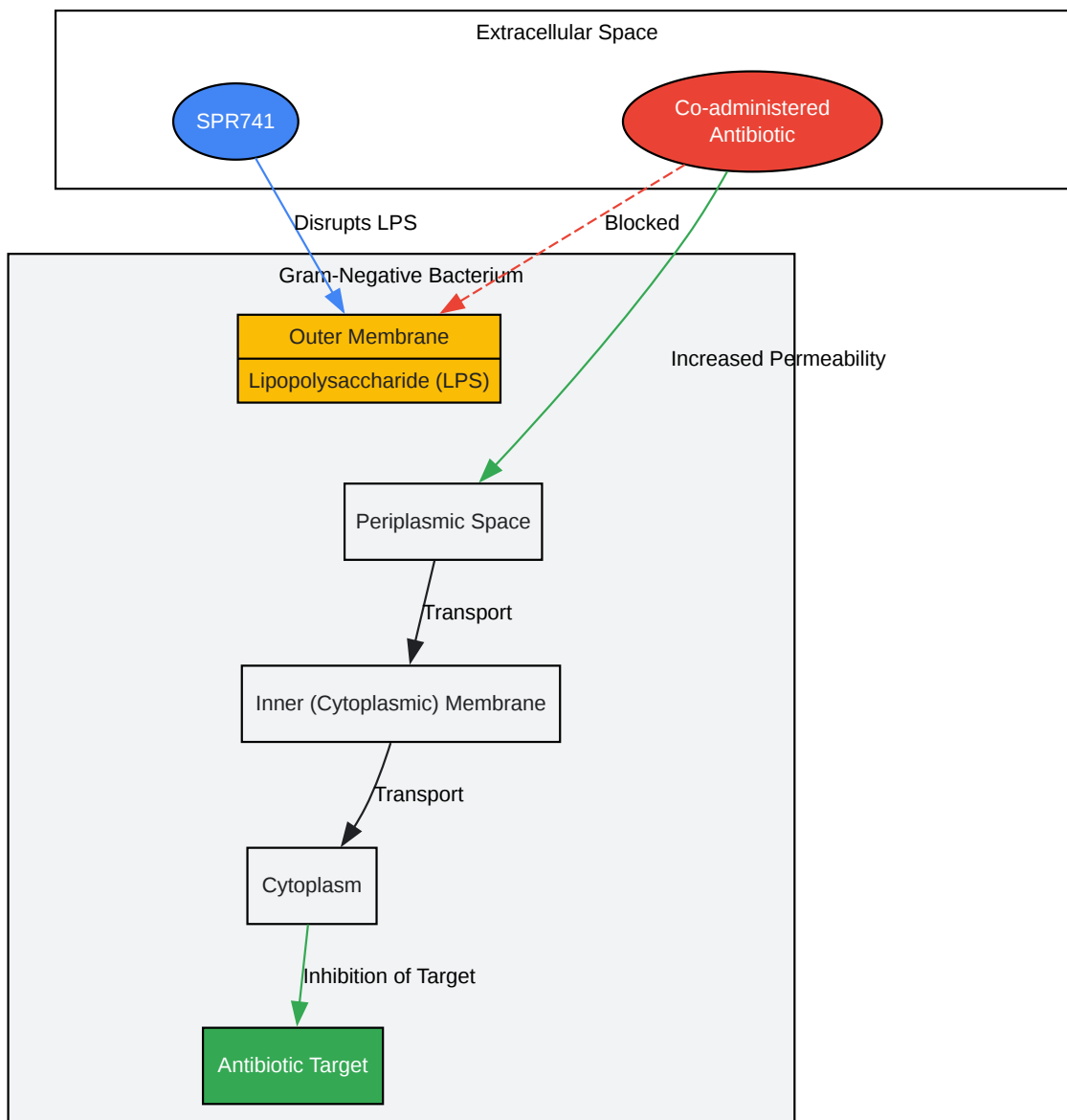
Introduction

SPR741 is a novel, investigational cationic peptide derived from polymyxin B. It functions as an antibiotic potentiator, enhancing the activity of co-administered antibiotics against multidrug-resistant (MDR) Gram-negative bacteria.[1][2] Unlike its parent compound, SPR741 has minimal intrinsic antibacterial activity and a significantly improved safety profile, particularly with reduced nephrotoxicity.[1][3] These characteristics make SPR741 a promising candidate for combination therapy to address the critical threat of antimicrobial resistance.

These application notes provide an overview of the in vivo use of SPR741 in established animal models of infection, detailing its mechanism of action, pharmacokinetic profile, and proven efficacy in combination with various antibiotics.

Mechanism of Action

SPR741 exerts its potentiating effect by disrupting the outer membrane of Gram-negative bacteria.[4][5] It interacts with and perturbs the lipopolysaccharide (LPS) layer, a key component of the outer membrane that typically serves as a barrier to many antibiotics.[3] This disruption increases the permeability of the outer membrane, allowing co-administered antibiotics to more effectively penetrate the bacterial cell and reach their targets.[1][6] This mechanism is distinct from that of polymyxin B, as SPR741's action is predominantly focused on the outer membrane with minimal disruption of the cytoplasmic membrane.[4][5]



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Caption: Mechanism of action of SPR741 as an antibiotic potentiator.

Pharmacokinetics in Animal Models

Pharmacokinetic properties of SPR741 have been characterized in several animal species, informing human dose projections.

Table 1: Pharmacokinetic Parameters of SPR741 in Mice

Parameter	Value	Animal Model	Reference
Volume of Distribution (V)	0.35 L/kg	Neutropenic murine thigh infection model	[7]
Absorption Rate Constant (k_{01})	16.15 h ⁻¹	Neutropenic murine thigh infection model	[7]
Elimination Rate Constant (k_{10})	1.56 h ⁻¹	Neutropenic murine thigh infection model	[7]

Pharmacokinetic parameters were determined using a one-compartment model following subcutaneous administration.[7]

Table 2: Preclinical Safety Data for SPR741

Parameter	Value	Animal Model	Reference
No-Observed-Adverse-Effect-Level (NOAEL)	>60 mg/kg/day	Cynomolgus monkeys	[2][8]

In Vivo Efficacy Studies

SPR741 has demonstrated significant efficacy in potentiating standard-of-care antibiotics in various murine infection models.

Table 3: Efficacy of SPR741 Combinations in a Murine Thigh Infection Model

Pathogen	Combination Therapy	SPR741 Dose	Reduction in Bacterial Burden (log ₁₀ CFU/g)	Reference
E. coli ATCC 25922	SPR741 + Rifampicin	≤20 mg/kg/dose	2.2	[9]
K. pneumoniae IR60 (blaNDM-1)	SPR741 + Rifampicin	≤20 mg/kg/dose	3.7	[9]
E. cloacae Kp114 (blaKPC)	SPR741 + Rifampicin	≤20 mg/kg/dose	4.7	[9]
A. baumannii ATCC BAA 747	SPR741 + Rifampicin	≤20 mg/kg/dose	2.9	[9]
MDR Enterobacteriaceae	SPR741 + Azithromycin	Human-simulated regimen	0.53 ± 0.82	[7]

Table 4: Efficacy of SPR741 Combination in a Murine Pulmonary Infection Model

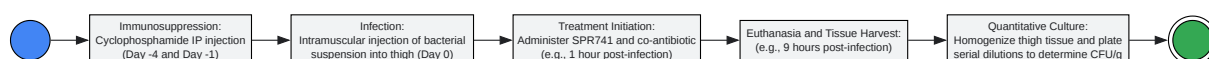
Pathogen	Combination Therapy	SPR741 Dose	Survival Rate	Reference
XDR A. baumannii AB5075	SPR741 + Rifampin (5.0 mg/kg)	60 mg/kg BID	90%	[2][8]
XDR A. baumannii AB5075	Rifampin alone (5.0 mg/kg)	N/A	50%	[2][8]
XDR A. baumannii AB5075	SPR741 alone	60 mg/kg BID	0%	[2][8]

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.

Neutropenic Murine Thigh Infection Model

This model is suitable for evaluating the efficacy of antimicrobial agents against localized bacterial infections.



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Caption: Workflow for the neutropenic murine thigh infection model.

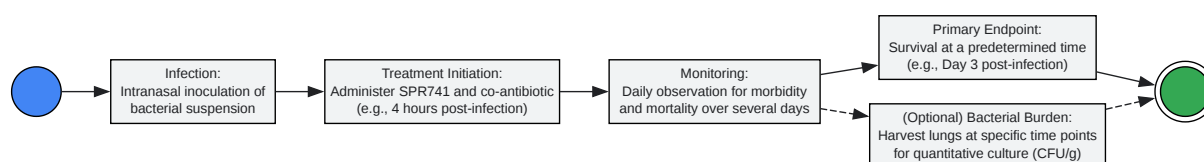
Protocol:

- Animal Model: Male ICR mice are commonly used.[9]
- Immunosuppression: Render mice neutropenic by intraperitoneal (IP) injection of cyclophosphamide. A typical regimen is 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.
- Infection: On day 0, inject a standardized bacterial suspension (e.g., in the range of 10^6 CFU/mL) via intramuscular (IM) injection into the lateral thigh muscle.[9]
- Treatment: Initiate treatment at a specified time post-infection (e.g., 1 hour).[9] Administer SPR741 and the partner antibiotic via appropriate routes (e.g., subcutaneous or intravenous). Dosing schedules can vary; for example, SPR741 at 10, 20, or 40 mg/kg/dose administered at 1, 3.5, and 7 hours post-infection, with the partner antibiotic given at 1 and 5 hours.[9]
- Euthanasia and Tissue Processing: At a predetermined endpoint (e.g., 9 hours post-infection), euthanize the mice.[9] Aseptically remove the infected thigh muscle, weigh it, and homogenize it in a sterile buffer.

- **Quantification of Bacterial Burden:** Perform serial dilutions of the tissue homogenate and plate on appropriate agar media. Incubate the plates and count the resulting colonies to determine the number of colony-forming units (CFU) per gram of thigh tissue.

Murine Pulmonary Infection Model

This model is used to assess the efficacy of treatments for respiratory tract infections.



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Caption: Workflow for the murine pulmonary infection model.

Protocol:

- **Animal Model:** Suitable mouse strains for the specific pathogen should be used.
- **Infection:** Anesthetize mice and inoculate intranasally with a defined concentration of the bacterial pathogen (e.g., 5.0×10^6 CFU of *A. baumannii*).^[8]
- **Treatment:** Begin treatment at a set time after inoculation (e.g., 4 hours).^[8] Administer SPR741 and the partner antibiotic at specified doses and intervals (e.g., 60 mg/kg SPR741 and 5.0 mg/kg rifampin twice daily for 3 days).^{[2][8]}
- **Monitoring and Endpoints:** Monitor the mice daily for signs of morbidity and mortality for a defined period. The primary endpoint is often survival at a specific time point (e.g., day 3 post-inoculation).^[7]
- **Bacterial Burden (Optional):** For some studies, subgroups of mice may be euthanized at various time points to determine the bacterial load in the lungs, following a similar tissue harvesting and culture procedure as described for the thigh infection model.^[7]

Conclusion

SPR741 has demonstrated considerable promise in preclinical in vivo studies as an antibiotic potentiator. Its ability to permeabilize the outer membrane of Gram-negative bacteria, combined with a favorable safety profile, positions it as a valuable agent in the fight against MDR infections. The protocols and data presented here provide a foundation for further research and development of SPR741-based combination therapies.

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